molecular formula C25H28N2O3S2 B4889579 2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(2-benzylsulfanylethyl)acetamide

2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(2-benzylsulfanylethyl)acetamide

Cat. No.: B4889579
M. Wt: 468.6 g/mol
InChI Key: SFYOGOSHUVKVCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(2-benzylsulfanylethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzenesulfonyl group, a dimethylanilino moiety, and a benzylsulfanylethyl side chain, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(2-benzylsulfanylethyl)acetamide typically involves multiple steps, starting with the preparation of the benzenesulfonyl derivative. The reaction conditions often include the use of strong acids or bases, solvents like dichloromethane or ethanol, and catalysts to facilitate the reaction. The process may involve:

    Nitration and Reduction: Nitration of benzene followed by reduction to form the amine.

    Sulfonylation: Reaction of the amine with benzenesulfonyl chloride to form the sulfonamide.

    Acylation: Introduction of the acetamide group through acylation reactions.

    Thioether Formation: Incorporation of the benzylsulfanylethyl group via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors, continuous flow systems, and stringent quality control measures to ensure purity and yield. The use of automated systems and advanced analytical techniques like HPLC and NMR spectroscopy is common to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(2-benzylsulfanylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(2-benzylsulfanylethyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(2-benzylsulfanylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group may act as an electrophilic center, while the dimethylanilino and benzylsulfanylethyl groups contribute to the compound’s binding affinity and specificity. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzenesulfonyl)acetamide
  • N-(3,5-dimethylphenyl)-2-(phenylsulfonyl)acetamide
  • 2-[N-(Benzenesulfonyl)-2,5-dimethylanilino]-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]acetamide

Uniqueness

2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(2-benzylsulfanylethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(2-benzylsulfanylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3S2/c1-20-15-21(2)17-23(16-20)27(32(29,30)24-11-7-4-8-12-24)18-25(28)26-13-14-31-19-22-9-5-3-6-10-22/h3-12,15-17H,13-14,18-19H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYOGOSHUVKVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(CC(=O)NCCSCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.